4-{4-[(Methylamino)methyl]-1,3-oxazol-2-yl}benzonitrile
Description
Properties
IUPAC Name |
4-[4-(methylaminomethyl)-1,3-oxazol-2-yl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c1-14-7-11-8-16-12(15-11)10-4-2-9(6-13)3-5-10/h2-5,8,14H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGSYWTCBZRNDEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=COC(=N1)C2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301212251 | |
| Record name | Benzonitrile, 4-[4-[(methylamino)methyl]-2-oxazolyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301212251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443981-39-2 | |
| Record name | Benzonitrile, 4-[4-[(methylamino)methyl]-2-oxazolyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1443981-39-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzonitrile, 4-[4-[(methylamino)methyl]-2-oxazolyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301212251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of the Oxazole Core
The oxazole ring is generally synthesized by cyclodehydration of α-hydroxyketones or α-aminoketones with appropriate reagents. One common method includes:
- Condensation of α-hydroxyketones with amidines or hydroxylamine derivatives under dehydrating conditions.
- Alternative methods involve cyclization of α-haloketones with amides or nitriles under basic or acidic catalysis.
These methods yield the 1,3-oxazole nucleus with substituents positioned for further functionalization.
Attachment of the Benzonitrile Moiety
The benzonitrile substituent can be introduced by:
- Using 4-cyanobenzaldehyde or 4-cyanobenzoyl derivatives as starting materials or intermediates.
- Performing cyanation reactions on aromatic precursors, for example, via Sandmeyer-type reactions or palladium-catalyzed cyanation of aryl halides.
This step ensures the nitrile group is positioned para to the oxazole substituent.
Introduction of the Methylaminomethyl Group
The methylaminomethyl substituent at the 4-position of the oxazole ring is generally introduced by:
- Reductive amination of an aldehyde intermediate with methylamine, using reducing agents such as sodium cyanoborohydride or hydrogenation catalysts.
- Alternatively, nucleophilic substitution on a halomethyl-oxazole intermediate with methylamine.
This step is critical for installing the methylamino functionality that may enhance biological activity.
Representative Synthetic Route Example
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Oxazole ring formation | α-Hydroxyketone + hydroxylamine derivative, dehydrating agent | Formation of 1,3-oxazole ring |
| 2 | Aromatic substitution | Use of 4-cyanobenzaldehyde or Pd-catalyzed cyanation | Introduction of benzonitrile group |
| 3 | Reductive amination | Methylamine + aldehyde intermediate, NaBH3CN or catalytic hydrogenation | Formation of methylaminomethyl substituent |
Research Findings and Analytical Data
- The compound has the molecular formula C12H11N3O and a molecular weight of 213.23 g/mol .
- Spectroscopic data (NMR, MS) typically confirm the presence of the oxazole ring, the benzonitrile group, and methylamino substitution.
- Purity and identity are verified by chromatographic techniques and high-resolution mass spectrometry.
Challenges and Optimization
- Selectivity in oxazole ring formation : Controlling regioselectivity to ensure substitution at the correct position requires careful choice of starting materials and reaction conditions.
- Cyanation step : Handling of cyanide sources and palladium catalysts demands strict safety measures and optimization to maximize yield.
- Reductive amination : Conditions must be optimized to avoid over-reduction or side reactions.
Summary Table of Preparation Methods
| Preparation Step | Methodology | Key Reagents/Conditions | Notes |
|---|---|---|---|
| Oxazole ring synthesis | Cyclodehydration of α-hydroxyketones with hydroxylamine | Dehydrating agents (e.g., POCl3, P2O5) | High regioselectivity required |
| Benzonitrile introduction | Aromatic cyanation or use of cyanobenzaldehyde | Pd-catalysts, CuCN, or direct substitution | Cyanation requires careful handling |
| Methylaminomethyl substitution | Reductive amination or nucleophilic substitution | Methylamine, NaBH3CN or H2/Pd catalysts | Control of reaction conditions crucial |
Chemical Reactions Analysis
Types of Reactions
4-{4-[(Methylamino)methyl]-1,3-oxazol-2-yl}benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxazole derivatives with oxidized functional groups.
Reduction: Formation of reduced oxazole derivatives.
Substitution: Formation of substituted oxazole derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
This compound is primarily recognized for its role as a pharmaceutical intermediate and impurity standard in drug development. It serves as a reference material in the quality control of pharmaceuticals, aiding in the identification and quantification of related substances during the drug formulation process .
Potential Therapeutic Uses
Research indicates that compounds similar to this compound may exhibit pharmacological activity against various diseases. Its structural features suggest potential interactions with biological targets, making it a candidate for further exploration in drug discovery programs aimed at treating conditions such as cancer and neurodegenerative diseases .
Pharmacological Applications
Neurotransmitter Modulation
The compound's structure allows for potential modulation of neurotransmitter systems. Compounds with oxazole moieties have been studied for their ability to interact with neurotransmitter receptors, suggesting that this compound could influence neurochemical pathways, potentially leading to therapeutic effects in psychiatric or neurological disorders .
Anticancer Activity
Preliminary studies have indicated that derivatives of oxazole compounds may possess anticancer properties. The specific application of this compound in this context remains to be fully elucidated but warrants investigation due to its structural characteristics that are conducive to biological activity against cancer cells .
Research Tool
Biochemical Assays
As a research tool, this compound can be utilized in biochemical assays to study enzyme interactions and pathways. Its role as a reagent in synthetic chemistry allows researchers to explore new synthetic routes and mechanisms of action for related compounds .
Analytical Chemistry
In analytical chemistry, this compound can serve as a standard for chromatographic techniques such as HPLC (High Performance Liquid Chromatography) and LC-MS (Liquid Chromatography-Mass Spectrometry). This aids in the characterization of complex mixtures in pharmaceutical formulations .
Mechanism of Action
The mechanism of action of 4-{4-[(Methylamino)methyl]-1,3-oxazol-2-yl}benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Triazole- vs. Oxazole-Containing Derivatives
Compounds like 4-[1-({5-[3-(substituted)phenyl]-4H-1,2,4-triazol-3-yl}methyl)-1H-benzimidazol-2-yl]benzonitrile () replace the oxazole with a 1,2,4-triazole ring. The methylamino group in the target compound may improve solubility, whereas triazole derivatives often prioritize steric bulk for receptor binding .
Oxadiazole Derivatives
7.XXIX:4-{1-[(5-[2,3-dimethoxy-6-(1,3,4-oxadiazol-2-yl)phenol]methyl]-5-nitro-1H-benzimidazol-2-yl}benzonitrile () features a 1,3,4-oxadiazole ring. Oxadiazoles are more electron-deficient than oxazoles, which can enhance interactions with aromatic residues in enzymes.
Substituent Effects
Electron-Withdrawing vs. Electron-Donating Groups
- 4-(4-Oxo-1,4-dihydroquinazolin-2-yl)benzonitrile (27F) () contains a quinazolinone group, which is strongly electron-withdrawing. This contrasts with the oxazole’s moderate electron-withdrawing nature. Quinazolinones are often used in kinase inhibitors, suggesting that the target compound’s oxazole might be tailored for different targets, such as G-protein-coupled receptors .
- 3-Methoxy-4-nitrobenzonitrile () employs nitro and methoxy groups. The methylamino group in the target compound balances electron effects and may enhance membrane permeability .
Pharmacological Activity Comparisons
While direct activity data for 4-{4-[(Methylamino)methyl]-1,3-oxazol-2-yl}benzonitrile are unavailable, analogs provide insights:
- 7.XXIX () showed 19% yield and anti-inflammatory activity comparable to Diclofenac Sodium in preclinical models. The target compound’s methylamino group could mitigate such issues .
- 3ad (), a benzo[d]oxazol-2(3H)-one derivative, achieved 45% yield and was purified via silica gel chromatography. Its lower steric hindrance compared to the target compound might favor synthetic accessibility but reduce target specificity .
Spectroscopic Characterization
- IR and NMR () are standard for verifying nitrile (~2200 cm⁻¹ in IR) and oxazole protons (δ 7–8 ppm in ¹H NMR). The methylamino group would show distinct NH stretches (~3300 cm⁻¹) and methyl singlet (~δ 2.5 ppm) .
Biological Activity
4-{4-[(Methylamino)methyl]-1,3-oxazol-2-yl}benzonitrile is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : CHNO
- Molecular Weight : 215.25 g/mol
- Structural Features : It contains an oxazole ring, a benzonitrile moiety, and a methylamino group, which contribute to its biological activity.
Synthesis
The synthesis of this compound involves several steps, typically starting from commercially available precursors. The method generally includes:
- Formation of the oxazole ring.
- Introduction of the methylamino group.
- Coupling with benzonitrile derivatives.
Anticancer Activity
Recent studies have shown that compounds similar to this compound exhibit significant anticancer properties. For instance, a related compound demonstrated an EC value of 3.5 nM against farnesyltransferase (FTase), indicating potent cellular activity in inhibiting cancer cell proliferation .
The proposed mechanism involves the inhibition of key enzymes involved in cancer cell signaling pathways. The oxazole moiety is believed to interact with specific active sites on target proteins, disrupting their function and leading to reduced cell viability .
Study 1: Inhibition of Farnesyltransferase
A study focused on the design and synthesis of benzonitrile derivatives indicated that certain modifications can enhance selectivity for FTase inhibitors. The structural analysis revealed how these changes affect binding affinity and selectivity .
Study 2: Tyrosinase Inhibition
In another investigation, analogs of this compound were tested for their ability to inhibit tyrosinase, an enzyme involved in melanin production. Results showed that several analogs significantly inhibited tyrosinase activity in vitro, suggesting potential applications in treating hyperpigmentation disorders .
Data Summary
Q & A
Q. What are the challenges in crystallizing this compound for structural studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
